3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid
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Overview
Description
The compound 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid is a structurally complex molecule that may be related to various phenylacetic acid derivatives with potential biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, the fungal metabolite 3-chloro-4-hydroxyphenylacetic acid was used to generate a drug-like screening library through parallel solution-phase synthesis, which involved converting it to a methyl ester and then reacting with primary amines . Similarly, 2-fluoro-2 phenylacetic acid was synthesized from phenylglycine through a fluorodeamination reaction . These methods suggest that the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid could also involve a targeted functionalization of the phenyl ring followed by the introduction of the acetic acid moiety.
Molecular Structure Analysis
The molecular structure of phenylacetic acid derivatives is often elucidated using spectroscopic data analysis, including NMR and X-ray crystallography . For example, the structures of certain synthetic analogues were confirmed by single X-ray crystallographic analysis . Additionally, the 19F NMR chemical shifts of fluorinated derivatives provide insights into the molecular conformation and the influence of substituents on the phenyl ring .
Chemical Reactions Analysis
The reactivity of phenylacetic acid derivatives can be diverse. In the context of the provided papers, these compounds were tested for biological activities such as cytotoxicity against cancer cell lines and antiparasitic activity, although no significant activity was observed at the tested concentrations . The fluorobenzyl analogues were also tested for their effects on lipid content in prostate cancer cells . This suggests that 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid could potentially be involved in similar biological assays to determine its reactivity and effects on biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylacetic acid derivatives can be influenced by the nature and position of substituents on the phenyl ring. For instance, the presence of fluorine atoms can affect the acidity, lipophilicity, and metabolic stability of these compounds . The chemical shifts in NMR spectra can provide information about the electronic environment and the impact of different substituents . These properties are crucial for the potential therapeutic applications of such compounds, as seen in the evaluation of antiinflammatory and analgesic activities of biphenylylacetic acid derivatives .
Scientific Research Applications
Safety And Hazards
properties
IUPAC Name |
2-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c10-6-3-5(9(12,13)14)1-4(8(6)11)2-7(15)16/h1,3H,2H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXABTQTILJYQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)F)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378700 |
Source
|
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid | |
CAS RN |
261763-13-7 |
Source
|
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261763-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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